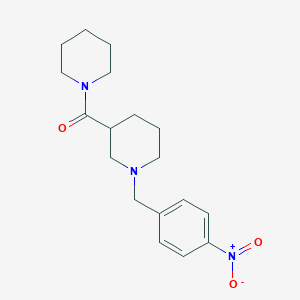
1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly known as NPC-15437, is a small molecule that has been extensively studied in the field of neuroscience. It is a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft. NPC-15437 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
NPC-15437 works by inhibiting the reuptake of dopamine by the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. By inhibiting the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine, NPC-15437 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been shown to have therapeutic effects in animal models of neurological disorders.
Biochemical and Physiological Effects
NPC-15437 has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels, NPC-15437 has been shown to increase the levels of other neurotransmitters, including norepinephrine and serotonin. NPC-15437 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC-15437 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine, which allows for specific targeting of dopamine signaling. NPC-15437 also has a long half-life, which allows for sustained effects in animal models. However, NPC-15437 has poor solubility in water, which can limit its use in certain experiments. Additionally, NPC-15437 has not been extensively studied in humans, which limits its potential clinical use.
Direcciones Futuras
There are several future directions for the study of NPC-15437. One direction is to further explore its potential therapeutic applications in neurological disorders. This includes studying its effects on cognitive function, memory, and learning. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential clinical use. Additionally, further studies are needed to understand the long-term effects of NPC-15437 on dopamine signaling and neuronal function.
Métodos De Síntesis
The synthesis of NPC-15437 involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 4-nitrobenzyl chloride to the corresponding amine, which is then reacted with piperidine-1-carboxylic acid to form the piperidine amide. The final step involves the addition of piperidine to the amide to form the final product. The synthesis of NPC-15437 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
NPC-15437 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that NPC-15437 has a high affinity for the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine and inhibits dopamine reuptake in a dose-dependent manner. In vivo studies have shown that NPC-15437 increases dopamine levels in the brain and improves locomotor activity in animal models of Parkinson's disease. NPC-15437 has also been shown to improve cognitive function and attention in animal models of ADHD.
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[1-[(4-nitrophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-11-2-1-3-12-20)16-5-4-10-19(14-16)13-15-6-8-17(9-7-15)21(23)24/h6-9,16H,1-5,10-14H2 |
Clave InChI |
FSNRQCJVVLNRHY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)
![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)